molecular formula C19H21ClN2O3S B12183366 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12183366
M. Wt: 392.9 g/mol
InChI Key: CRORTBXMFLOOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. Its structure includes a sulfonyl group, a phenyl ring, and an imidazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the sulfonyl group and the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl and imidazole groups play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-1H-pyrazole
  • 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine
  • 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-4-methyl-1H-imidazole

Uniqueness

Compared to similar compounds, 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H21ClN2O3S/c1-3-11-25-17-12-14(2)16(20)13-18(17)26(23,24)22-10-9-21-19(22)15-7-5-4-6-8-15/h4-8,12-13H,3,9-11H2,1-2H3

InChI Key

CRORTBXMFLOOBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.